3-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
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Description
3-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H14ClF3N2O4S2 and its molecular weight is 442.85. The purity is usually 95%.
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Scientific Research Applications
- Application : Researchers have developed a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. This technique enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The method was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its versatility .
- Application : Researchers utilize this compound to access penfluridol, which has antipsychotic properties. Understanding its synthesis pathway contributes to drug development and mental health research .
- Application : The catalytic protodeboronation method mentioned earlier allows for formal anti-Markovnikov alkene hydromethylation. Researchers can use this approach to modify alkenes selectively, expanding the toolbox for synthetic chemists .
- Application : The protodeboronation reaction was employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B. These alkaloids have intriguing biological properties, and their synthesis aids in understanding their functions and potential applications .
- Application : Researchers can explore the compatibility of 4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol as a boron reagent in Suzuki–Miyaura coupling. Its stability and functional group tolerance make it an interesting candidate for such reactions .
- Application : Investigating the effects of 3-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione on cellular pathways and disease models can provide insights for drug development. Its unique structure may lead to novel therapeutic agents .
Catalytic Protodeboronation
Neuroleptic Agent Synthesis
Hydromethylation of Alkenes
Total Synthesis of Natural Products
Transition Metal-Catalyzed Reactions
Drug Discovery and Medicinal Chemistry
properties
IUPAC Name |
3-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N2O4S2/c16-12-2-1-10(7-11(12)15(17,18)19)27(24,25)20-5-3-9(4-6-20)21-13(22)8-26-14(21)23/h1-2,7,9H,3-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEZENISKLQZQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione |
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